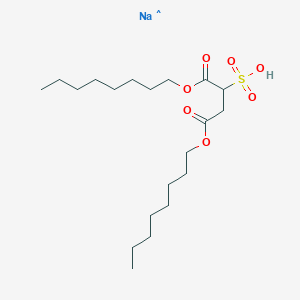

Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1)

Cat. No. B8801838

M. Wt: 445.6 g/mol

InChI Key: CUOSYYRDANYHTL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06278010B1

Procedure details

U.S. Pat. No. 5,789,616 disclosed a process comprising adding at the first an anionic surfactant, sodium dioctyl sulfosuccinate, in toluene, following with adding successively zinc oxide, fatty acid and acrylic acid, and, after completion of the reaction, drying by distillation at a reduced pressure, and pulverizing and sieving the thus produced crude product to yield a modified zinc acrylate powder having a particle size characterized in that 64% of particles<44 μm, 54% of particles<10 μm, and 41% of particles<5 μm, while the part that had a particle size of>105 μm and must be removed by sieving was estimated to be 31%. The anionic surfactant, i.e. sodium dicotyl sulfosuccinate, used in this technique to be added at the first stage of the reaction might cause the swelling of the content in the reaction mixture such that in the subsequent addition of acrylic acid, might lead to local thickening and hence difficulty for stirring, and therefore, the reaction could be completely only through slow addition of raw material and postponing the reaction time. This might be the cause that made the zinc acrylate powder thus produced coarser and the particle size distributions non-uniform. On the other hand, it had an advantage that the trouble of sticking the wall of the reactor and the drying tank in the course of drying could be avoided.

[Compound]

Name

fatty acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

S([CH:5]([CH2:17]C(OCCCCCCCC)=O)[C:6]([O:8]CCCCCCCC)=[O:7])(O)(=O)=O.[Na].[O-2].[Zn+2:31].[C:32]([OH:36])(=[O:35])[CH:33]=[CH2:34]>C1(C)C=CC=CC=1>[C:6]([O-:8])(=[O:7])[CH:5]=[CH2:17].[Zn+2:31].[C:32]([O-:36])(=[O:35])[CH:33]=[CH2:34] |f:0.1,2.3,6.7.8,^1:28|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)C(C(=O)OCCCCCCCC)CC(=O)OCCCCCCCC.[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

[Compound]

|

Name

|

fatty acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying by distillation at a reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

sieving the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus produced crude product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)[O-].[Zn+2].C(C=C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |